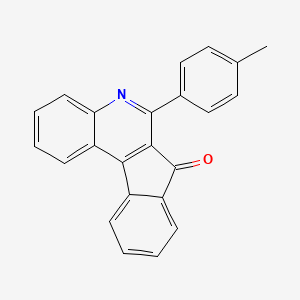
7H-Indeno(2,1-c)quinolin-7-one, 6-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Indeno(2,1-c)quinolin-7-one, 6-(4-methylphenyl)-: is a complex organic compound with the molecular formula C24H17NO . It is a derivative of quinoline and indenoquinoline, characterized by the presence of a 4-methylphenyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Indeno(2,1-c)quinolin-7-one, 6-(4-methylphenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Chemistry: In chemistry, 7H-Indeno(2,1-c)quinolin-7-one, 6-(4-methylphenyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: Its structural properties may allow it to interact with biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, dyes, and materials with specific properties. Its versatility and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 7H-Indeno(2,1-c)quinolin-7-one, 6-(4-methylphenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets involved depend on the specific application and context .
Comparison with Similar Compounds
- 6-ethyl-4-methyl-7H-indeno(2,1-c)quinolin-7-one
- 7H-Indeno(2,1-c)quinolin-7-one, 4-methyl-6-(4-methylphenyl)-
Comparison: Compared to similar compounds, 7H-Indeno(2,1-c)quinolin-7-one, 6-(4-methylphenyl)- stands out due to its specific substitution pattern, which may confer unique reactivity and biological activity. The presence of the 4-methylphenyl group at the 6th position can influence its chemical behavior and interactions with molecular targets .
Properties
CAS No. |
125811-75-8 |
|---|---|
Molecular Formula |
C23H15NO |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
6-(4-methylphenyl)indeno[2,1-c]quinolin-7-one |
InChI |
InChI=1S/C23H15NO/c1-14-10-12-15(13-11-14)22-21-20(18-8-4-5-9-19(18)24-22)16-6-2-3-7-17(16)23(21)25/h2-13H,1H3 |
InChI Key |
SOEGECQWQBYHRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=C2C(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


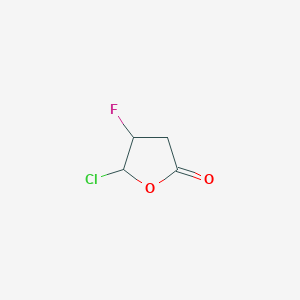
![1-Phenyl-2-[(2-phenyl-2-sulfanylethenyl)sulfanyl]ethane-1-thione](/img/structure/B14296563.png)
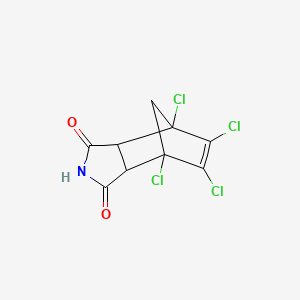
![Benzene, [4-(trifluoromethyl)-4-pentenyl]-](/img/structure/B14296571.png)
silane](/img/structure/B14296575.png)
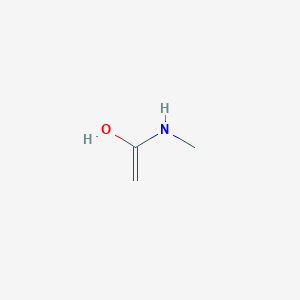
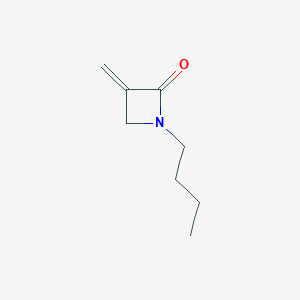
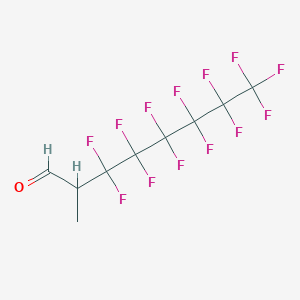

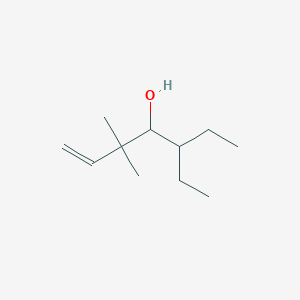
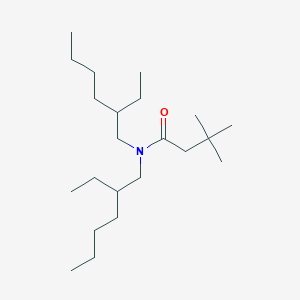
![Potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide](/img/structure/B14296622.png)
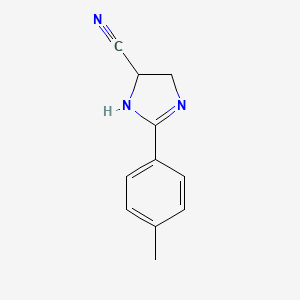
![2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14296631.png)
